

Measuring Insulin-Stimulated Glucose Uptake Using 2-NBDG: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nbdg

Cat. No.: B1664091

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of glucose uptake in response to insulin stimulation is fundamental to research in diabetes, metabolic disorders, and oncology. 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (**2-NBDG**) is a fluorescently labeled deoxyglucose analog that serves as a powerful tool for monitoring glucose transport into living cells.^{[1][2][3]} Unlike traditional radiolabeled methods, **2-NBDG** provides a non-radioactive, sensitive, and high-throughput compatible method for assessing glucose uptake.^{[4][5]} This document provides detailed application notes and protocols for utilizing **2-NBDG** to measure insulin-stimulated glucose uptake in both in vitro and in vivo settings.

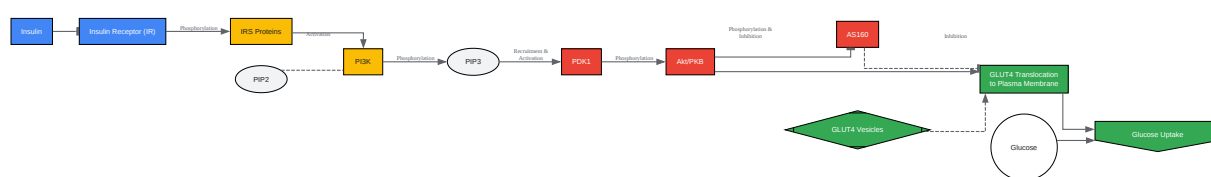
2-NBDG is transported into cells via glucose transporters (GLUTs). Upon entry, it is phosphorylated by hexokinase, trapping the fluorescent molecule intracellularly. The accumulated fluorescence is directly proportional to the rate of glucose uptake and can be quantified using fluorescence microscopy, flow cytometry, or a microplate reader.

Core Concepts: The Insulin Signaling Pathway

Insulin initiates a complex signaling cascade to facilitate glucose uptake, primarily in muscle and adipose tissues. This process is crucial for maintaining glucose homeostasis. The binding of insulin to its receptor on the cell surface triggers a series of intracellular events, culminating in the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma

membrane. This increases the number of functional glucose transporters on the cell surface, thereby enhancing glucose uptake from the bloodstream.

Below is a diagram illustrating the key steps in the insulin signaling pathway leading to glucose uptake.



[Click to download full resolution via product page](#)

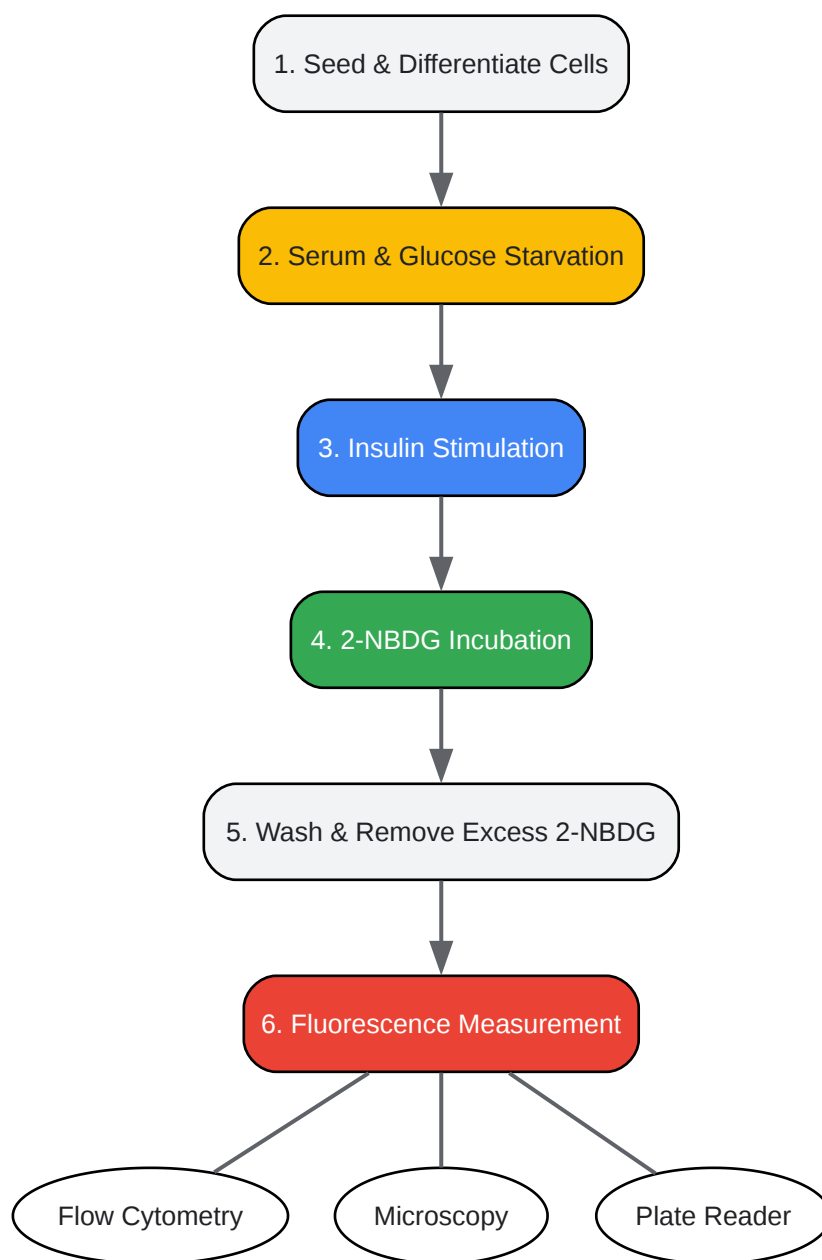
Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.

Experimental Protocols

In Vitro Insulin-Stimulated 2-NBDG Uptake Assay

This protocol is designed for adherent cell cultures, such as C2C12 myotubes or 3T3-L1 adipocytes, grown in multi-well plates.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: General workflow for an in vitro **2-NBDG** glucose uptake assay.

Materials:

- Differentiated cells (e.g., C2C12 myotubes, 3T3-L1 adipocytes) in a black, clear-bottom 96-well plate
- **2-NBDG** (stored at -20°C, protected from light)

- Insulin solution
- Glucose-free DMEM or Krebs-Ringer buffer (KRB)
- Bovine Serum Albumin (BSA)
- Phosphate-Buffered Saline (PBS)
- Cell lysis buffer (for plate reader assays)
- Fluorescence microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission ~465/540 nm)

Protocol Steps:

- Cell Culture and Differentiation:
 - Seed cells in a black, clear-bottom 96-well plate at an appropriate density.
 - Culture and differentiate cells according to a standard protocol for the chosen cell line (e.g., for C2C12s, differentiate into myotubes over 4-6 days).
- Cell Starvation:
 - Aspirate the culture medium.
 - Wash the cells once with warm PBS.
 - Incubate the cells in serum-free, low-glucose or glucose-free medium (e.g., DMEM with 1% BSA) for a period ranging from 2 to 18 hours. A shorter starvation period of 30-120 minutes is often sufficient.
 - Note: Prolonged starvation can induce stress and alter cell metabolism. It is crucial to optimize the starvation time for your specific cell type.
- Insulin Stimulation:
 - Aspirate the starvation medium.

- Add fresh glucose-free medium containing the desired concentration of insulin (typically 100-200 nM). For the basal (unstimulated) control wells, add medium without insulin.
- Incubate at 37°C for 15-30 minutes.
- **2-NBDG Incubation:**
 - To each well, add **2-NBDG** to a final concentration of 50-200 µM. Some protocols suggest up to 400 µM.
 - Incubate at 37°C for 10-30 minutes, protected from light. The incubation time should be optimized to ensure a linear uptake range.
- **Stopping the Uptake:**
 - Aspirate the **2-NBDG** containing medium.
 - Quickly wash the cells 2-3 times with ice-cold PBS to remove extracellular **2-NBDG** and stop further uptake.
- **Quantification:**
 - **Microplate Reader:** Lyse the cells in a suitable buffer. Measure the fluorescence in the lysate using a microplate reader (Ex/Em ~465/540 nm).
 - **Fluorescence Microscopy:** Add fresh PBS to the wells and immediately image the cells using a fluorescence microscope with a FITC filter set.
 - **Flow Cytometry:** Detach the cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based). Resuspend the cells in cold PBS and analyze them on a flow cytometer using the FITC channel.

Experimental Controls:

- **Basal Uptake:** Cells not stimulated with insulin.
- **Inhibitor Control:** Pre-incubate cells with a glucose transporter inhibitor (e.g., 100 µM Phloretin or Cytochalasin B) before adding **2-NBDG** to confirm transporter-mediated uptake.

- Background Control: Wells without cells to measure background fluorescence.

Data Presentation: In Vitro Protocol Parameters

| Parameter | Recommended Range | Cell Line Examples | Source |
|-------------------------|--------------------------|--------------------------------|--------|
| Cell Starvation Time | 30 min - 18 hours | C2C12, A549, 3T3 Adipocytes | |
| Insulin Concentration | 100 nM - 200 nM | C2C12, Human Myocytes | |
| Insulin Incubation Time | 15 - 30 minutes | C2C12 | |
| 2-NBDG Concentration | 50 μ M - 400 μ M | CHO-K1, C2C12, 4T07 | |
| 2-NBDG Incubation Time | 10 - 30 minutes | Jurkat, CHO-K1, C2C12 | |

In Vivo Insulin-Stimulated 2-NBDG Uptake Assay

This protocol is a general guideline for assessing glucose uptake in tissues of live mice.

Materials:

- Mice (fasted overnight)
- **2-NBDG** solution (sterile)
- Insulin solution (sterile)
- Sterile 1X DPBS
- Anesthesia
- Dissection tools

- Tissue homogenization buffer
- Flow cytometer or fluorescence microscope

Protocol Steps:

- Preparation:
 - Dissolve **2-NBDG** in sterile 1X DPBS to a concentration of 5 mM (1.71 mg/mL).
 - Fast mice overnight to lower basal blood glucose levels.
- Insulin Stimulation:
 - Administer insulin via intraperitoneal (IP) injection. The dose and timing should be optimized based on the mouse model and experimental goals.
- **2-NBDG** Administration:
 - At the peak of insulin action, inject 100 μ L of the 5 mM **2-NBDG** solution (500 nmol per injection) via the tail vein.
- Uptake Period:
 - Allow **2-NBDG** to circulate and be taken up by tissues for approximately 30 minutes.
- Tissue Harvest:
 - Euthanize the mouse via an approved method.
 - Quickly harvest tissues of interest (e.g., skeletal muscle, adipose tissue, liver).
 - Note: Proceed to analysis as quickly as possible, as **2-NBDG** can be metabolized over time.
- Sample Preparation and Analysis:
 - For Flow Cytometry: Prepare single-cell suspensions from the harvested tissues using appropriate enzymatic digestion and mechanical dissociation protocols. Analyze the cells

for **2-NBDG** fluorescence in the FITC channel.

- For Microscopy: Prepare frozen tissue sections using a cryostat. Mount the sections on slides and image using a fluorescence microscope.

Data Presentation: In Vivo Protocol Parameters

| Parameter | Recommended Value | Source |
|----------------------------|----------------------|--------|
| 2-NBDG Stock Concentration | 5 mM in sterile DPBS | |
| Injection Volume | 100 µL | |
| Dose per Injection | 500 nmol | |
| Route of Administration | Tail Vein Injection | |
| Uptake Time | 30 minutes | |

Important Considerations and Limitations

- **Transporter Specificity:** While widely used, some studies suggest that **2-NBDG** uptake may not be exclusively mediated by GLUT transporters and could involve transporter-independent mechanisms. Therefore, results should be validated with appropriate controls, such as transporter inhibitors.
- **Cell Type Variability:** The optimal conditions for starvation, stimulation, and **2-NBDG** incubation can vary significantly between different cell types. It is essential to empirically determine the optimal parameters for each experimental system.
- **Fluorescence Compatibility:** The emission spectrum of **2-NBDG** can overlap with other common fluorophores like GFP and YFP. This should be considered when designing multiplexing experiments.
- **Metabolism:** Once inside the cell, **2-NBDG** is metabolized into a non-fluorescent derivative. Assays should be designed to capture the initial uptake rate before significant metabolism occurs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-NBDG as a fluorescent indicator for direct glucose uptake measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-NBDG - Wikipedia [en.wikipedia.org]
- 3. Detailed Insights on 2-NBDG in Glucose Uptake Assays - Genspark [genspark.ai]
- 4. apexbt.com [apexbt.com]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- To cite this document: BenchChem. [Measuring Insulin-Stimulated Glucose Uptake Using 2-NBDG: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664091#using-2-nbdg-to-measure-insulin-stimulated-glucose-uptake]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com